Bromo-PEG1-CH2CO2tBu
Overview
Description
Bromo-PEG1-CH2CO2tBu: is a polyethylene glycol (PEG) derivative that contains a bromide group and a tert-butyl protected carboxyl group. The compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the tert-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromo-PEG1-CH2CO2tBu is typically synthesized through a series of chemical reactions involving the introduction of a bromide group and a tert-butyl protected carboxyl group onto a PEG backbone. The synthetic route generally involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG spacer.
Protection of Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate (t-Boc) under basic conditions to form the tert-butyl ester
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the PEGylation, bromination, and protection reactions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels (≥95%).
Chemical Reactions Analysis
Types of Reactions: Bromo-PEG1-CH2CO2tBu undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to replace it. Common nucleophiles include amines, thiols, and alkoxides.
Deprotection: The tert-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and alkoxides (RO-) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the tert-butyl protecting group.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products include azides, thiols, and ethers.
Deprotected Carboxylate: The deprotection reaction yields the free carboxylate form of the compound.
Scientific Research Applications
Chemistry: Bromo-PEG1-CH2CO2tBu is widely used as a PEG linker in organic synthesis and polymer chemistry. Its hydrophilic nature enhances the solubility of hydrophobic compounds, making it useful in drug delivery systems .
Biology: In biological research, this compound is employed in the modification of biomolecules such as proteins and peptides. The PEGylation process improves the stability and bioavailability of these biomolecules .
Medicine: The compound is used in the development of PEGylated drugs, which have improved pharmacokinetic properties. PEGylation reduces immunogenicity and enhances the half-life of therapeutic agents .
Industry: this compound finds applications in the production of PEGylated materials, which are used in various industrial processes, including coatings, adhesives, and lubricants .
Mechanism of Action
Mechanism: The mechanism of action of Bromo-PEG1-CH2CO2tBu primarily involves its role as a PEG linker. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to be conjugated with various nucleophiles. The PEG spacer enhances solubility and biocompatibility, while the tert-butyl protected carboxyl group provides a site for further functionalization .
Molecular Targets and Pathways: The molecular targets of this compound include nucleophiles such as amines, thiols, and alkoxides. The compound is involved in pathways related to PEGylation, which improves the pharmacokinetic and pharmacodynamic properties of therapeutic agents .
Comparison with Similar Compounds
Bromo-PEG2-CH2CO2tBu: Similar to Bromo-PEG1-CH2CO2tBu but with a longer PEG spacer.
Bromo-PEG3-CH2CO2tBu: Contains an even longer PEG spacer, providing greater solubility and flexibility.
Bromo-PEG1-CH2CO2Me: Similar structure but with a methyl ester instead of a tert-butyl ester
Uniqueness: this compound is unique due to its balance of hydrophilicity and reactivity. The PEG spacer enhances solubility, while the bromide group and tert-butyl protected carboxyl group provide versatile sites for chemical modifications. This combination makes it highly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 2-(2-bromoethoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCPNUHKYMLSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157759-50-7 | |
Record name | tert-butyl 2-(2-bromoethoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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